molecular formula C21H22ClFN2O3 B4182781 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone

1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone

Cat. No. B4182781
M. Wt: 404.9 g/mol
InChI Key: JLOSGUVLKVOECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone, also known as CP-122,721, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. In psychiatry, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.

Mechanism of Action

The exact mechanism of action of 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone is not fully understood, but it is thought to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. By inhibiting the reuptake of serotonin, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone increases the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, by acting as a 5-HT1A receptor agonist, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone may modulate the activity of the serotonin system in the brain, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been shown to increase levels of serotonin in the brain, as well as to increase the activity of certain brain regions involved in mood regulation. Additionally, 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone in lab experiments is its well-documented mechanism of action and safety profile. However, one limitation of using 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone is its relatively low potency compared to other SSRIs, which may make it less effective in certain experimental contexts.

Future Directions

There are a number of potential future directions for research on 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone and to explore its potential therapeutic applications in other areas of medicine. Finally, there is a need for more studies on the safety and efficacy of 1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone in humans, which will be critical for its eventual clinical use.

properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-chloro-4-fluorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O3/c1-14(26)16-3-6-18(7-4-16)24-9-11-25(12-10-24)21(27)15(2)28-20-8-5-17(23)13-19(20)22/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOSGUVLKVOECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C)OC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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